Benzene construction via Pd-catalyzed cyclization of 2,7-alkadiynylic carbonates in the presence of alkynes†

Chemical Science Pub Date: 2018-12-19 DOI: 10.1039/C8SC04681F

Abstract

A palladium-catalyzed highly regio- and chemo-selective cyclization of 2,7-alkadiynylic carbonates with functionalized alkynes to construct 1,3-dihydroisobenzofuran and isoindoline derivatives under mild conditions has been developed. Functional groups such as alcohol, sulfonamide, and indoles could be well tolerated. After careful mechanistic studies, a mechanism involving oxidative addition and regioselectivity-defined double alkyne insertions has been proposed.

Graphical abstract: Benzene construction via Pd-catalyzed cyclization of 2,7-alkadiynylic carbonates in the presence of alkynes
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